molecular formula C27H28F3N3O7S2 B11449476 ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11449476
M. Wt: 627.7 g/mol
InChI Key: JYZHXDUCRSOTOR-UHFFFAOYSA-N
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Description

ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopenta[b]thiophene core, a sulfonyl group, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the sulfonyl group and the trifluoromethyl-substituted pyrimidine ring. Key reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations. Reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are increasingly adopted to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-substituted pyrimidines and cyclopenta[b]thiophene derivatives. Examples include:

Uniqueness

Its trifluoromethyl-substituted pyrimidine ring and sulfonyl group are particularly noteworthy, as they contribute to its stability and biological activity .

Properties

Molecular Formula

C27H28F3N3O7S2

Molecular Weight

627.7 g/mol

IUPAC Name

ethyl 2-[4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C27H28F3N3O7S2/c1-4-40-25(35)23-16-7-5-8-20(16)41-24(23)33-22(34)9-6-12-42(36,37)26-31-17(14-21(32-26)27(28,29)30)15-10-11-18(38-2)19(13-15)39-3/h10-11,13-14H,4-9,12H2,1-3H3,(H,33,34)

InChI Key

JYZHXDUCRSOTOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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